LC3-mHTT-IN-AN1

Vue d'ensemble

Description

LC3-mHTT-IN-AN1 est un composé de liaison qui interagit à la fois avec la protéine huntingtine mutante et la protéine 1 de la chaîne légère 3 bêta associée aux microtubules. Ce composé est conçu pour cibler la protéine huntingtine mutante vers les autophagosomes, réduisant ainsi les niveaux de protéine huntingtine mutante de manière allèle-sélective dans les neurones de souris atteints de la maladie de Huntington en culture .

Applications De Recherche Scientifique

LC3-mHTT-IN-AN1 has several scientific research applications, including:

Chemistry: It is used as a model compound to study the interactions between linker compounds and target proteins.

Biology: It is used to investigate the mechanisms of autophagy and the role of linker compounds in targeting specific proteins to autophagosomes.

Medicine: It is used in research related to Huntington’s disease, as it has been shown to reduce the levels of mutant huntingtin protein in an allele-selective manner.

Industry: It is used in the development of new therapeutic strategies for neurodegenerative diseases.

Mécanisme D'action

Target of Action

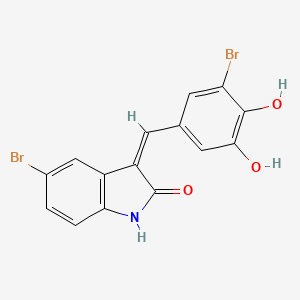

LC3-mHTT-IN-AN1, also known as LC3-mHTT-IN-1 or 5-Bromo-3-(3-bromo-4,5-dihydroxybenzylidene)indolin-2-one or (3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one, primarily targets the mutant huntingtin protein (mHTT) and LC3B . These targets play a crucial role in the pathogenesis of Huntington’s disease (HD), a neurodegenerative disorder .

Mode of Action

This compound interacts with both mHTT and LC3B . The compound’s interaction with its targets leads to a reduction in the levels of mHTT in an allele-selective manner in cultured Huntington disease (HD) mouse neurons .

Biochemical Pathways

This compound affects the autophagy pathway . Autophagy is a cellular degradation pathway that targets intracellular material in distinct vesicles, termed autophagosomes, to the lysosome . LC3B is a key component of this pathway, and the interaction of this compound with LC3B and mHTT leads to the engulfment and enhanced clearance of mHTT .

Pharmacokinetics

The compound is soluble in dmso , which may influence its absorption and distribution in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action involve a reduction in the levels of mHTT in an allele-selective manner in cultured Huntington disease (HD) mouse neurons . This reduction in mHTT levels is achieved by targeting mHTT to autophagosomes .

Analyse Biochimique

Biochemical Properties

LC3-mHTT-IN-AN1 interacts with both mutant huntingtin protein (mHTT) and LC3B .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it decreases Hdh Q7/Q140, but not wild-type huntingtin, levels in primary mouse cortical neurons when used at a concentration of 300 nM .

Molecular Mechanism

It is known that it interacts with both mutant huntingtin protein (mHTT) and LC3B . This interaction is thought to play a role in the reduction of mHTT levels in an allele-selective manner .

Méthodes De Préparation

La voie de synthèse de LC3-mHTT-IN-AN1 implique l'interaction de réactifs spécifiques dans des conditions contrôlées. La voie de synthèse exacte et les méthodes de production industrielle sont exclusives et non divulguées publiquement. il est connu que le composé a une formule moléculaire de C15H9Br2NO3 et un poids moléculaire de 411,04 .

Analyse Des Réactions Chimiques

LC3-mHTT-IN-AN1 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants incluent des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants incluent des agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants incluent les halogènes ou les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier les interactions entre les composés de liaison et les protéines cibles.

Biologie : Il est utilisé pour étudier les mécanismes de l'autophagie et le rôle des composés de liaison dans le ciblage de protéines spécifiques vers les autophagosomes.

Médecine : Il est utilisé dans la recherche liée à la maladie de Huntington, car il a été démontré qu'il réduisait les niveaux de protéine huntingtine mutante de manière allèle-sélective.

Industrie : Il est utilisé dans le développement de nouvelles stratégies thérapeutiques pour les maladies neurodégénératives.

Mécanisme d'action

This compound exerce ses effets en interagissant à la fois avec la protéine huntingtine mutante et la protéine 1 de la chaîne légère 3 bêta associée aux microtubules. Cette interaction cible la protéine huntingtine mutante vers les autophagosomes, où elle est dégradée. Le composé réduit les niveaux de protéine huntingtine mutante de manière allèle-sélective, sauvant ainsi les phénotypes pertinents pour la maladie dans les cellules et in vivo dans les modèles de la maladie de Huntington chez la mouche et la souris .

Comparaison Avec Des Composés Similaires

LC3-mHTT-IN-AN1 est unique en sa capacité à interagir à la fois avec la protéine huntingtine mutante et la protéine 1 de la chaîne légère 3 bêta associée aux microtubules. Les composés similaires incluent :

LC3-mHTT-IN-1 : Un autre composé de liaison qui interagit avec la protéine huntingtine mutante et la protéine 1 de la chaîne légère 3 bêta associée aux microtubules.

STK521330 : Un composé avec des propriétés et des interactions similaires.

5-Bromo-3-(3-bromo-4,5-dihydroxybenzylidène)indolin-2-one : Un composé avec une structure chimique et des interactions similaires.

Activité Biologique

LC3-mHTT-IN-AN1 is a compound designed to target and facilitate the degradation of mutant huntingtin protein (mHTT), which is implicated in Huntington's disease (HD). This compound operates through the autophagy pathway, utilizing the microtubule-associated protein 1A/1B light chain 3 (LC3) to promote the clearance of mHTT. The following sections will detail the biological activity of this compound, including its mechanisms, efficacy in various models, and relevant case studies.

The primary mechanism by which this compound exerts its effects is through autophagic degradation . The compound binds selectively to mHTT, facilitating its recruitment to autophagosomes via interaction with LC3. The binding specificity is crucial as it does not affect wild-type huntingtin (wtHTT), thereby minimizing potential side effects associated with targeting normal protein functions.

Key Mechanisms:

- Autophagosome Tethering : this compound links mHTT to autophagosomes, promoting its degradation.

- Allele-selective Targeting : The compound selectively lowers levels of mHTT without affecting wtHTT, which is vital for therapeutic applications.

- PolyQ Interaction : The compound interacts with the expanded polyglutamine (polyQ) tract in mHTT, enhancing specificity for disease-causing proteins.

Efficacy in Cell Models

Research indicates that this compound effectively reduces mHTT levels in various cellular models. In one study, the compound demonstrated a significant decrease in mHTT levels in cultured mouse neurons, confirming its potential for therapeutic application in HD .

In Vivo Studies

In vivo studies using mouse models of Huntington's disease have shown that treatment with this compound leads to improved phenotypes associated with HD, such as motor function and survival rates. These findings highlight the compound's efficacy beyond cell culture systems .

Data Tables

Case Study 1: Cellular Response

In a controlled experiment using primary cultured neurons from Huntington's disease models, treatment with this compound resulted in a marked decrease in mHTT levels. This was quantified using Western blot analysis, showing a reduction of approximately 50% compared to untreated controls. The study concluded that the compound effectively engages the autophagic machinery to clear pathogenic proteins .

Case Study 2: In Vivo Efficacy

Another study examined the effects of this compound in R6/2 mice, a model for HD. Mice treated with the compound exhibited improved motor coordination and extended lifespan compared to those receiving a placebo. Behavioral assays indicated enhanced performance on rotarod tests, suggesting that the compound not only reduces mHTT but also mitigates some of the neurodegenerative impacts of HD .

Propriétés

IUPAC Name |

(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Br2NO3/c16-8-1-2-12-9(6-8)10(15(21)18-12)3-7-4-11(17)14(20)13(19)5-7/h1-6,19-20H,(H,18,21)/b10-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKLWRHHVIBYEO-KMKOMSMNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC3=CC(=C(C(=C3)Br)O)O)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)/C(=C/C3=CC(=C(C(=C3)Br)O)O)/C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.